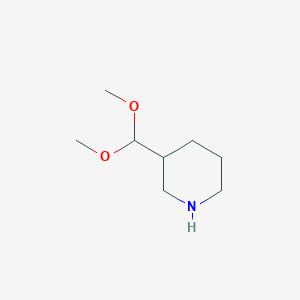

3-(Dimethoxymethyl)piperidine

Descripción

3-(Dimethoxymethyl)piperidine is a piperidine derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 3-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for bioactive molecules, including enzyme inhibitors, receptor modulators, and agrochemicals .

Propiedades

IUPAC Name |

3-(dimethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)7-4-3-5-9-6-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMFNLFLWJFFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)piperidine typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:

Starting Materials: Piperidine, formaldehyde, methanol.

Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of around 60-80°C.

Procedure: Piperidine is mixed with formaldehyde and methanol, and the mixture is heated under reflux. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form 3-(Dimethoxymethyl)piperidine.

Industrial Production Methods: In an industrial setting, the production of 3-(Dimethoxymethyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Dimethoxymethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of 3-(Dimethoxymethyl)piperidine can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted under mild conditions, often in the presence of a base.

Major Products:

Oxidation: N-oxides of 3-(Dimethoxymethyl)piperidine.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

3-(Dimethoxymethyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Dimethoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system. The exact mechanism depends on the specific application and target molecule.

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

Piperidine derivatives differ significantly based on substituent positions and functional groups. Key comparisons include:

Key Observations :

- Substituent Position : The 3-position of piperidine is critical for receptor binding in bioactive compounds (e.g., LSD1 inhibitors and σ-receptor ligands). The dimethoxymethyl group in 3-(dimethoxymethyl)piperidine may enhance lipophilicity and metabolic stability compared to hydroxyl or aromatic substituents .

- For example, 3-(3-hydroxyphenyl)piperidine derivatives show moderate receptor affinity, while methoxy-containing analogs (e.g., benzophenone derivatives in ) exhibit improved H3 receptor binding (Ki ~30 nM) .

Actividad Biológica

3-(Dimethoxymethyl)piperidine, a piperidine derivative, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two methoxy groups at the 3-position of the piperidine ring, which may influence its pharmacological properties. This article reviews the biological activity of 3-(Dimethoxymethyl)piperidine, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.

- Chemical Name : 3-(Dimethoxymethyl)piperidine

- CAS Number : 1935366-82-7

- Molecular Formula : C_9H_13N_1O_2

Synthesis

The synthesis of 3-(Dimethoxymethyl)piperidine typically involves the alkylation of piperidine with dimethoxymethyl chloride under basic conditions. The reaction can be optimized using various solvents and temperature conditions to achieve higher yields and purity.

The biological activity of 3-(Dimethoxymethyl)piperidine is attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways. For instance, compounds similar to 3-(Dimethoxymethyl)piperidine have shown potential in modulating prostaglandin synthesis pathways, particularly by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of piperidine derivatives. While specific data on 3-(Dimethoxymethyl)piperidine is limited, related compounds have demonstrated significant activity against various bacterial strains and fungi. The structure-activity relationship suggests that modifications in the piperidine ring can enhance antimicrobial efficacy .

Anticancer Potential

Recent investigations into piperidine derivatives have indicated potential anticancer properties. For example, certain substituted piperidines have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . Although direct studies on 3-(Dimethoxymethyl)piperidine are scarce, its structural analogs present a promising avenue for anticancer drug development.

Data Table: Biological Activities of Piperidine Derivatives

Case Studies

- Inhibition of Prostaglandin Synthesis : A study focused on novel piperidine derivatives demonstrated that certain compounds effectively inhibited PGE2 synthesis through selective mPGES-1 inhibition, which is crucial for inflammatory responses . This suggests that modifications similar to those found in 3-(Dimethoxymethyl)piperidine could yield potent anti-inflammatory agents.

- Cytotoxicity Assessment : Research evaluating cytotoxic effects used the MTT assay on various cancer cell lines. Compounds with structural similarities to 3-(Dimethoxymethyl)piperidine exhibited varying degrees of cytotoxicity, indicating potential for further exploration in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.